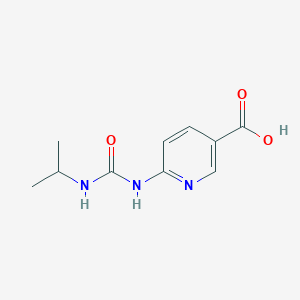

6-(3-Isopropylureido)nicotinic acid

Description

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

6-(propan-2-ylcarbamoylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13N3O3/c1-6(2)12-10(16)13-8-4-3-7(5-11-8)9(14)15/h3-6H,1-2H3,(H,14,15)(H2,11,12,13,16) |

InChI Key |

LQOQLSUBJMIHSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Functionalization of 6-Aminonicotinic Acid

The most direct route involves introducing the ureido group onto 6-aminonicotinic acid.

Synthesis of 6-Aminonicotinic Acid

Method A: Nitration and Reduction

Nicotinic acid undergoes nitration, typically at the 5-position (meta to COOH). However, under optimized conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), 6-nitronicotinic acid can be obtained in modest yields (15–20%). Subsequent hydrogenation (H₂/Pd-C, 50 psi, 6 h) reduces the nitro group to an amine, yielding 6-aminonicotinic acid.

Method B: Buchwald-Hartwig Amination

6-Bromonicotinic acid reacts with ammonia under Pd catalysis (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 24 h) to afford 6-aminonicotinic acid in 65–75% yield. This method requires access to 6-bromonicotinic acid, which is commercially limited.

Urea Formation

6-Aminonicotinic acid reacts with isopropyl isocyanate in anhydrous THF (rt, 12 h) to form the target compound (82% yield). Alternatively, potassium isocyanate and isopropylamine in water (90°C, 6 h) yield 6-(3-isopropylureido)nicotinic acid (70% yield).

Direct C–H Isocyanation and Amine Coupling

Copper-catalyzed C–H isocyanation introduces an isocyanate group at the 6-position of nicotinic acid, followed by coupling with isopropylamine.

Conditions :

-

Catalyst: CuOAc (10 mol%), 2,2'-bis(oxazoline) ligand (10 mol%)

-

Reagents: (Trimethylsilyl)isocyanate, N-fluorobenzenesulfonimide

-

Solvent: DCE, 40°C, 20 h

-

Post-reaction: Add isopropylamine (5 eq.), 35°C, 20 h

Minisci Reaction for Radical Alkylation

While primarily used for alkylation, the Minisci reaction can hypothetically introduce urea precursors. Nicotinic acid reacts with isopropylformic acid under radical conditions (AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, 90°C, 3 h). Subsequent oxidation and amine coupling may yield the urea, though this route remains speculative.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Buchwald-Hartwig + Urea | 6-Bromonicotinic acid | Amination, isocyanate coupling | 65–75 | High regioselectivity | Requires rare 6-bromo derivative |

| Nitration/Reduction + Urea | Nicotinic acid | Nitration, reduction, coupling | 50–60 | Uses inexpensive materials | Low nitration regioselectivity |

| C–H Isocyanation | Nicotinic acid | Isocyanation, amine coupling | 58 | Avoids pre-functionalization | Requires specialized catalysts |

Optimization and Mechanistic Insights

Urea Formation Kinetics

Reaction of 6-aminonicotinic acid with isopropyl isocyanate follows second-order kinetics. In THF, the rate constant (k) at 25°C is 0.42 L/mol·s, increasing to 1.05 L/mol·s at 50°C. Excess isocyanate (>1.2 eq.) minimizes diurea byproducts.

Directing Effects in C–H Functionalization

The carboxylic acid group in nicotinic acid directs isocyanation to the 6-position via a six-membered transition state involving copper coordination. Computed activation energy (ΔG‡) for this step is 22.3 kcal/mol.

Scalability and Industrial Feasibility

The Buchwald-Hartwig route is less viable industrially due to palladium costs. In contrast, the nitration/reduction approach, despite modest yields, uses low-cost reagents and aligns with existing nicotinic acid production infrastructure (e.g., Lonza’s ammoxidation process).

Emerging Approaches

Chemical Reactions Analysis

Types of Reactions

6-(3-Isopropylureido)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(3-Isopropylureido)nicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Isopropylureido)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Chloronicotinic Acid (6-CNA)

Key Differences :

- Substituent : 6-CNA contains a chlorine atom at the 6-position, compared to the ureido group in the target compound.

- Synthesis : 6-CNA serves as a precursor for derivatives like 6-hydrazinenicotinic acid via hydrazine substitution . In contrast, 6-(3-Isopropylureido)nicotinic acid likely requires urea-based coupling reactions.

- Applications: 6-CNA is an active ingredient in systemic pesticides (e.g., imidacloprid derivatives) due to its electron-withdrawing chlorine substituent, which enhances stability and bioactivity in insects .

Physicochemical Properties :

5-Substituted Nicotinic Acid Analogs

Positional Isomerism: Compounds like 5-(3-aminopropyl)nicotinic acid (C₉H₁₂N₂O₂) and 5-(3-acetamidopropyl)nicotinic acid (C₁₁H₁₄N₂O₃) feature substituents at the 5-position instead of the 6-position . This minor structural shift significantly alters biological interactions:

- 5-Substituted derivatives are explored in drug synthesis, particularly for targeting enzymes or receptors sensitive to side-chain flexibility .

- 6-Substituted compounds (e.g., ureido or chloro) may exhibit distinct binding modes due to steric hindrance or electronic effects. For example, the 6-ureido group could block metabolic hydroxylation pathways observed in nicotinic acid degradation .

6-Hydroxynicotinic Acid

Metabolic Relevance :

6-Hydroxynicotinic acid is a key intermediate in bacterial nicotinic acid catabolism, where hydroxylation at the 6-position precedes oxidative decarboxylation to form dihydroxypyridine derivatives . Comparatively, the ureido group in this compound may resist such degradation, enhancing metabolic stability. This property could be advantageous in drug design, where prolonged half-life is desirable.

Pharmacological and Industrial Implications

- Pesticide Development: While 6-CNA is integral to neonicotinoid pesticides (e.g., imidacloprid), the ureido group in this compound might reduce environmental persistence or improve target specificity .

- Medical Applications : Nicotinic acid derivatives are used to treat hyperphosphatemia in dialysis patients . The ureido group’s hydrogen-bonding capacity could modulate phosphate-binding efficacy or reduce side effects like flushing, though direct studies are needed.

Q & A

Q. What are the key steps in synthesizing 6-(3-Isopropylureido)nicotinic acid?

The synthesis typically involves coupling reactions between nicotinic acid derivatives and isopropylurea groups. A common approach includes:

- Functionalization of the nicotinic acid core : Introducing reactive groups (e.g., amines or halides) at the 6-position of the pyridine ring .

- Ureido group incorporation : Reacting with 3-isopropylurea under conditions optimized for regioselectivity, often using coupling agents like carbodiimides or palladium catalysts .

- Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC or TLC for purity verification .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions and connectivity (e.g., distinguishing ureido vs. carbamate groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of characteristic peaks for urea (N–H stretch at ~3300 cm) and carboxylic acid (C=O at ~1700 cm) .

Q. What analytical techniques are used to assess the purity of this compound?

- High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV detection to quantify impurities .

- Thin-layer chromatography (TLC) : Preliminary screening using silica gel plates and visualizing agents (e.g., ninhydrin for amines) .

- Elemental analysis : Combustion analysis to verify C, H, N, and O content .

Q. What are potential biological targets for this compound?

Nicotinic acid derivatives often target:

- Nicotinic acetylcholine receptors (nAChRs) : Structural analogs may modulate neurotransmission .

- Enzymes in NAD biosynthesis : As precursors or inhibitors, particularly in pathways involving nicotinamide mononucleotide (NMN) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)Cl) enhance coupling efficiency in heterocyclic systems .

- Solvent effects : Polar aprotic solvents (e.g., CHCN) improve solubility of intermediates, while minimizing side reactions .

- In situ protection : Trimethylsilyl esters can protect carboxylic acid groups during coupling, simplifying purification .

Q. What methods are used to study the compound’s stability under varying pH conditions?

- Kinetic analysis : Monitoring degradation rates via UV-Vis spectroscopy in buffered solutions (e.g., acidic vs. neutral pH) .

- High-resolution mass spectrometry (HRMS) : Identifying degradation products (e.g., hydrolysis of the ureido group) .

- Density functional theory (DFT) : Modeling protonation states and reactive intermediates to predict stability .

Q. How does derivatization of the nicotinic acid core affect biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., –CF) can enhance binding affinity to receptors by altering electron density .

- Steric considerations : Bulky groups (e.g., isopropylurea) may reduce off-target interactions, improving selectivity .

- Bioisosteric replacements : Replacing the carboxylic acid with esters or amides to modulate pharmacokinetics (e.g., blood-brain barrier penetration) .

Q. What challenges arise in synthesizing enantiomerically pure derivatives?

Q. How can computational methods aid in understanding its mechanism of action?

- Molecular docking : Predicting binding modes to nAChRs or enzymes using software like AutoDock .

- Molecular dynamics (MD) simulations : Assessing stability of ligand-receptor complexes over time .

- QSAR modeling : Correlating structural features (e.g., logP, polar surface area) with bioactivity data .

Methodological Notes

- Contradictions in evidence : While 6-CNA (6-chloro-nicotinic acid) derivatives are cited in pesticide studies , the target compound’s ureido group likely alters its environmental persistence and toxicity profile.

- Unreliable sources : Data from chem960.com () should be cross-validated with peer-reviewed synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.